molecular formula C17H17FO B1327747 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898779-59-4

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1327747
M. Wt: 256.31 g/mol
InChI Key: UUUYJNLZTHVEPO-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. Attached to the phenyl ring at the 3rd position is a propiophenone group, which consists of a three-carbon chain ending in a carbonyl group (C=O), and another phenyl ring. The 2’-fluoro indicates that a fluorine atom is attached to the second carbon in the propiophenone chain .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the phenyl rings and the propiophenone group. The presence of the carbonyl group and the fluorine atom would also have significant effects on the molecule’s structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors. The carbonyl group is often a site of high reactivity in organic molecules, and the presence of the fluorine atom could also affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the fluorine atom, and the phenyl rings would all contribute to these properties .

Scientific Research Applications

  • Fluorination Reactions and Kinetics : The study by Jereb, Zupan, and Stavber (2004) examines the regioselectivity and kinetics of fluorination of alkyl substituted phenols, including 3,4-dimethylphenol. Their research focuses on the fluorination process using N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues and the resultant 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives (Jereb, Zupan, & Stavber, 2004).

  • Crystal Structures and Solvates : Research by Nath and Baruah (2013) explores the polymorphs and solvates of bis-phenols, which are structurally related to 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. This study discusses how polymorphs and solvates exhibit different crystal structures and interactions, such as O–H···O and C–H···F–C interactions (Nath & Baruah, 2013).

  • Application in Luminescence Sensing : A 2015 study by Shi et al. investigates novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks are sensitive to benzaldehyde derivatives and show potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

  • Polymer Synthesis and Properties : Hamciuc et al. (2008) synthesized a series of aromatic copolyethers containing phthalide groups and 1,3,4-oxadiazole rings. These polymers exhibit high thermal stability and potential applications in electronic materials (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).

  • Biodegradation Studies : Tomei and Annesini (2008) conducted a study on the biodegradation of phenolic mixtures, including 3,4-dimethylphenol, in a sequencing batch reactor. This research is significant for understanding the environmental impact and treatment of industrial effluents containing such compounds (Tomei & Annesini, 2008).

  • Electroactive Materials : Yamamoto et al. (1992) report on the electro-oxidative polymerization of 3,5-dimethylthiophenol to produce poly(2,6-dimethylphenylene sulphide), which has potential applications in semiconductive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

  • Optical Properties and Sensing Applications : Tanaka et al. (2001) focus on the design of fluorescein-based fluorescence probes, which include 3,4-dimethylphenyl derivatives. These probes have applications in detecting biomolecules and in biological systems (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).

Safety And Hazards

As with any chemical compound, handling “3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone” would require appropriate safety precautions. Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in a variety of chemical reactions, or it could have applications in fields like materials science or medicinal chemistry .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUYJNLZTHVEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644853
Record name 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone

CAS RN

898779-59-4
Record name 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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